5-Fluoro-2,3-dihydro-1H-inden-1-amine chemical properties
5-Fluoro-2,3-dihydro-1H-inden-1-amine chemical properties
An In-depth Technical Guide to 5-Fluoro-2,3-dihydro-1H-inden-1-amine
Abstract
5-Fluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated derivative of 1-aminoindane, a structural motif of significant interest in medicinal chemistry. The introduction of a fluorine atom can modulate the physicochemical and pharmacological properties of the parent molecule, including its metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the known chemical properties, synthetic routes, and potential applications of 5-Fluoro-2,3-dihydro-1H-inden-1-amine, targeting researchers and professionals in drug development.
Chemical and Physical Properties
5-Fluoro-2,3-dihydro-1H-inden-1-amine is a synthetic organic compound available from various chemical suppliers, often as a research chemical.[1][2] It exists as a racemic mixture and as individual enantiomers, typically supplied as the free base or as a hydrochloride salt.[3][4][5]
General Properties
The core chemical identifiers and properties of 5-Fluoro-2,3-dihydro-1H-inden-1-amine are summarized in the table below.
| Property | Value | References |
| IUPAC Name | 5-fluoro-2,3-dihydro-1H-inden-1-amine | [6][7] |
| Molecular Formula | C₉H₁₀FN | [1][6] |
| Molecular Weight | 151.18 g/mol | [1][6] |
| CAS Number | 148960-33-2 (racemate) | [2][6] |
| 1381928-19-3 ((R)-enantiomer HCl) | [5][8] | |
| 2103399-35-3 ((S)-enantiomer HCl) | [3] | |
| 1114333-11-7 ((S)-enantiomer HCl) | [4][9] | |
| MDL Number | MFCD07373914 | [6] |
Physical Properties
Detailed physical property data is not extensively published in peer-reviewed literature, but information from chemical suppliers provides some insight.
| Property | Value | References |
| Appearance | White to yellow solid | |
| Storage Temperature | Inert atmosphere, room temperature or 2-8°C | [10] |
| Solubility | Insoluble in water, soluble in common organic solvents (inferred from precursor) | [11] |
Synthesis and Reactivity
The synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine typically starts from its ketone analog, 5-Fluoro-1-indanone. The primary reaction is a reductive amination.
Synthesis of the Precursor: 5-Fluoro-1-indanone
A common method for synthesizing 5-Fluoro-1-indanone is through the intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid.[11][12] This reaction is typically performed using a strong acid like chlorosulfonic acid or polyphosphoric acid.
Reductive Amination to 5-Fluoro-2,3-dihydro-1H-inden-1-amine
The conversion of 5-Fluoro-1-indanone to the target amine can be achieved via a two-step process involving the formation of an oxime followed by reduction, or through direct reductive amination. A general method for preparing 2,3-dihydro-1H-inden-1-amines involves the reduction of the corresponding 1-indanone oxime using an alumino-nickel catalyst under alkaline conditions.[13]
Caption: A logical workflow for the synthesis of the target amine.
Experimental Protocols
The following is a representative, generalized protocol for the synthesis of racemic 5-Fluoro-2,3-dihydro-1H-inden-1-amine from 5-Fluoro-1-indanone.
Protocol: Synthesis via Oxime Reduction
Step 1: Oximation of 5-Fluoro-1-indanone
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Fluoro-1-indanone (1.0 eq) in ethanol.
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Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.
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Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours.
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Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).
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Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into cold water and stir.
-
Isolation: Collect the precipitated solid (5-Fluoro-1-indanone oxime) by filtration, wash with water, and dry under vacuum.
Step 2: Reduction of 5-Fluoro-1-indanone Oxime
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Reaction Setup: In a suitable pressure vessel, suspend the 5-Fluoro-1-indanone oxime (1.0 eq) in an appropriate solvent such as methanol or ethanol containing ammonia.
-
Catalyst Addition: Add a catalytic amount of Raney Nickel or a Palladium on Carbon (Pd/C) catalyst.
-
Reaction Conditions: Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the mixture at room temperature or with gentle heating (e.g., 40°C) for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the oxime is fully consumed.
-
Workup: Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by crystallization of its hydrochloride salt to yield 5-Fluoro-2,3-dihydro-1H-inden-1-amine.
Spectroscopic Analysis
While specific spectra are proprietary to suppliers, the expected spectroscopic features can be predicted based on the molecule's structure.
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Aromatic protons (Ar-H) | δ 6.8 - 7.5 ppm |
| Methine proton (CH-N) | δ ~4.0 - 4.5 ppm | |
| Methylene protons (CH₂) | δ 2.0 - 3.5 ppm | |
| Amine protons (NH₂) | δ 0.5 - 5.0 ppm (broad, concentration dependent) | |
| ¹³C NMR | Aromatic carbons (Ar-C) | δ 110 - 165 ppm (C-F coupling expected) |
| Methine carbon (CH-N) | δ ~50 - 60 ppm | |
| Methylene carbons (CH₂) | δ ~25 - 40 ppm | |
| IR | N-H Stretch (primary amine) | 3400-3250 cm⁻¹ (two bands) |
| N-H Bend (primary amine) | 1650-1580 cm⁻¹ | |
| C-N Stretch (aromatic amine) | 1335-1250 cm⁻¹ | |
| C-F Stretch | ~1200 cm⁻¹ |
The presence of a primary amine is characterized in IR spectroscopy by two N-H stretching bands.[14] In ¹H NMR, the amine protons often appear as a broad signal that can be exchanged with D₂O.[15]
Applications in Drug Discovery
The indane scaffold is a privileged structure in medicinal chemistry. The parent compound, 2,3-dihydro-1H-inden-1-amine, is a key intermediate in the synthesis of rasagiline, a drug used for the treatment of Parkinson's disease.[13]
The introduction of a fluorine atom is a common strategy in drug design to improve pharmacokinetic and pharmacodynamic properties.[11] Fluorine can enhance metabolic stability by blocking sites of oxidation, and its high electronegativity can lead to stronger binding interactions with target proteins.[16] Consequently, 5-Fluoro-2,3-dihydro-1H-inden-1-amine serves as a valuable building block for creating new chemical entities with potential therapeutic applications, including but not limited to enzyme inhibitors and central nervous system agents.
Caption: Role of the amine as a building block in a typical drug discovery pipeline.
Safety and Handling
5-Fluoro-2,3-dihydro-1H-inden-1-amine and its salts should be handled with care in a well-ventilated area or fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. The hydrochloride salt of the related (R)-5-chloro-2,3-dihydro-1H-inden-1-amine is listed as harmful if swallowed and causes skin and eye irritation.[10] Similar precautions should be taken for the fluoro-analog.
Conclusion
5-Fluoro-2,3-dihydro-1H-inden-1-amine is a valuable fluorinated building block for medicinal chemistry and drug discovery. Its synthesis is accessible from the corresponding indanone, and its properties make it an attractive starting point for the development of novel therapeutic agents. This guide provides a foundational understanding of its chemical properties, synthesis, and potential for future research and development.
References
- 1. 5-Fluoro-2,3-dihydro-1H-inden-1-amine | CymitQuimica [cymitquimica.com]
- 2. 148960-33-2|5-Fluoro-2,3-dihydro-1H-inden-1-amine|BLD Pharm [bldpharm.com]
- 3. 2103399-35-3|(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 4. (S)-5-FLUORO-2,3-DIHYDRO-1H-INDEN-1-AMINE-HCl,(CAS# 1114333-11-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. (R)-5-Fluoro-2,3-dihydro-1H-inden-1-aMine hydrochloride | 1381928-19-3 [chemicalbook.com]
- 6. 148960-33-2 | 5-Fluoro-2,3-dihydro-1H-inden-1-amine - AiFChem [aifchem.com]
- 7. 5-Fluoro-2,3-dihydro-1H-inden-1-amine|CAS 148960-33-2|TCIJT|製品詳細 [tci-chemical-trading.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. (S)-5-FLUORO-2,3-DIHYDRO-1H-INDEN-1-AMINE-HCl | 1114333-11-7 [m.chemicalbook.com]
- 10. (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride [cymitquimica.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

